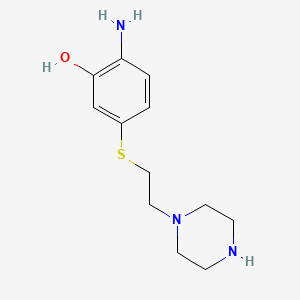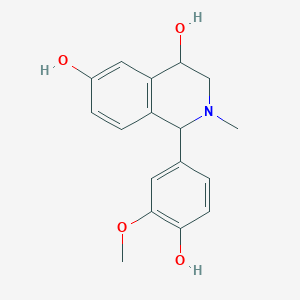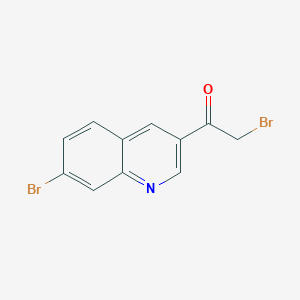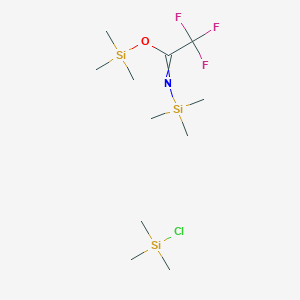
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(trimethyl)silane is typically synthesized through the reaction of methyl chloride with a silicon-copper alloy. . The reaction conditions involve high temperatures and the presence of a catalyst to facilitate the reaction.
Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate can be prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .
Industrial Production Methods
On an industrial scale, chloro(trimethyl)silane is produced using the same direct process mentioned above. The reaction is carried out in large reactors, and the products are separated through distillation. The industrial production of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, replacing the chloride group with other functional groups.
Hydrolysis: It reacts rapidly with moisture, water, and protic solvents.
Silylation Reactions: It is used to protect alcohols by forming trimethylsilyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.
Major Products
The major products formed from these reactions include hexamethyldisiloxane and various trimethylsilyl-protected compounds.
Applications De Recherche Scientifique
Chloro(trimethyl)silane and trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate have numerous applications in scientific research:
Chemistry: They are used as reagents in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers
Biology: These compounds are used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: They are employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: They are used in the production of silicone polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of chloro(trimethyl)silane involves the nucleophilic attack on the silicon atom, leading to the substitution of the chloride group. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, making it susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of silyl ethers and other organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Similar in structure and reactivity, used for silylation reactions.
Chloromethyltrimethylsilane: Used in the synthesis of various organosilicon compounds.
(Trifluoromethyl)trimethylsilane: Used as a trifluoromethylation reagent.
Uniqueness
Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is unique due to its dual functionality, combining the reactivity of chloro(trimethyl)silane with the trifluoromethylation capability of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C11H27ClF3NOSi3 |
|---|---|
Poids moléculaire |
366.04 g/mol |
Nom IUPAC |
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3 |
Clé InChI |
FNENVUOGWFDQAI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


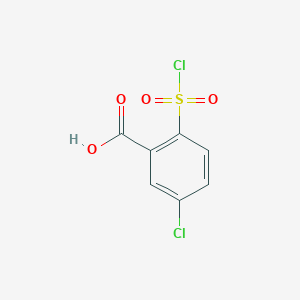
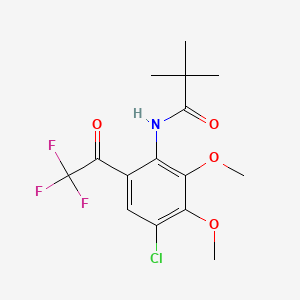
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
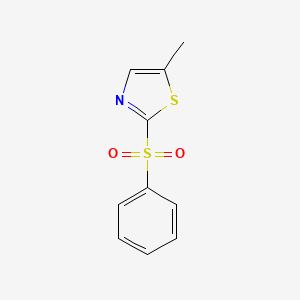
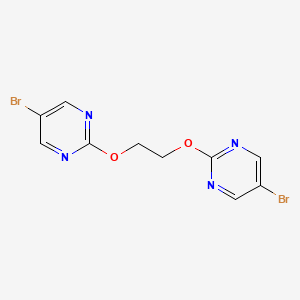
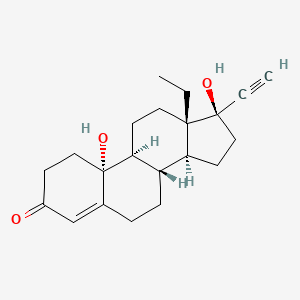
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
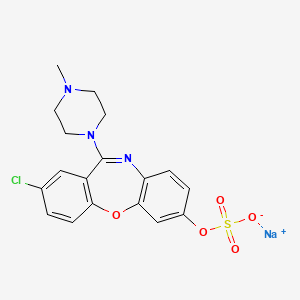
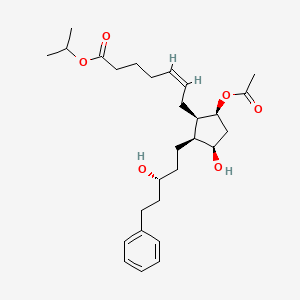
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
